3-[(2-Aminoethyl)amino]-2H-indol-2-one
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Overview
Description
3-[(2-Aminoethyl)amino]-2H-indol-2-one is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Aminoethyl)amino]-2H-indol-2-one typically involves the reaction of indole derivatives with ethylenediamine under specific conditions. One common method involves the condensation of indole-2-one with 2-aminoethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Aminoethyl)amino]-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and indole groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted indole derivatives .
Scientific Research Applications
3-[(2-Aminoethyl)amino]-2H-indol-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-[(2-Aminoethyl)amino]-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
Tryptamine: A neurotransmitter with a similar indole structure.
Serotonin: A neurotransmitter that plays a key role in mood regulation.
Melatonin: A hormone involved in regulating sleep-wake cycles[][8].
Uniqueness
3-[(2-Aminoethyl)amino]-2H-indol-2-one is unique due to its specific aminoethyl substitution on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
150441-66-0 |
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Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-(2-aminoethylimino)-1H-indol-2-one |
InChI |
InChI=1S/C10H11N3O/c11-5-6-12-9-7-3-1-2-4-8(7)13-10(9)14/h1-4H,5-6,11H2,(H,12,13,14) |
InChI Key |
SCBMRPMLTICBGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCCN)C(=O)N2 |
Origin of Product |
United States |
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